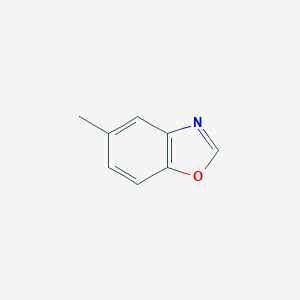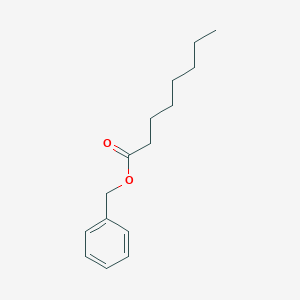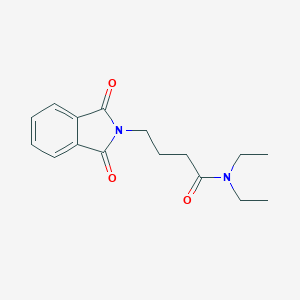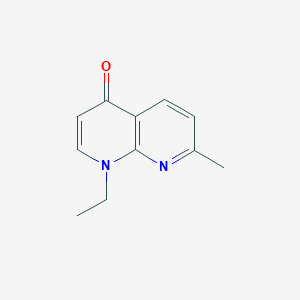
5-甲基苯并恶唑
概述
描述
5-Methylbenzoxazole is an organic compound with the molecular formula C8H7NO. It is a derivative of benzoxazole, characterized by a methyl group attached to the benzene ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
科学研究应用
5-Methylbenzoxazole has a wide range of scientific research applications:
作用机制
Target of Action
5-Methylbenzoxazole, a derivative of benzoxazole, is a compound that has been found to interact with various biological targets. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and more . .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been reported to target a wide range of metabolic pathways and cellular processes in various disease pathologies .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
生化分析
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzoxazole derivatives have shown inhibitory activity against carbonic anhydrases, enzymes crucial for maintaining pH balance in the body .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . These activities suggest that 5-Methylbenzoxazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzoxazole derivatives have been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been used in various in vitro and in vivo studies, suggesting potential stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Animal models are commonly used in biomedical research to study the toxic or adverse effects of various compounds at high doses .
Metabolic Pathways
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting potential involvement in various metabolic pathways .
Transport and Distribution
Benzoxazole derivatives have been found to interact with various biomolecules, potentially affecting their localization or accumulation .
Subcellular Localization
Benzoxazole derivatives have been found to interact with various biomolecules, potentially affecting their activity or function .
准备方法
Synthetic Routes and Reaction Conditions
5-Methylbenzoxazole can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with aldehydes under acidic conditions. For instance, a condensation reaction between 2-aminophenol and aldehydes can produce 2-aryl benzoxazole derivatives using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another method involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .
Industrial Production Methods
Industrial production of 5-Methylbenzoxazole often employs scalable and efficient synthetic routes. These methods typically focus on high yield, cost-effectiveness, and environmental sustainability. The use of biodegradable and reusable catalysts, such as elemental sulfur as an oxidant, is a notable example .
化学反应分析
Types of Reactions
5-Methylbenzoxazole undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Methylbenzoxazole can yield benzoxazole-5-carboxylic acid, while reduction can produce 5-methylbenzoxazoline .
相似化合物的比较
Similar Compounds
Benzoxazole: The parent compound without the methyl group.
2-Amino-6-methylbenzothiazole: A similar compound with a sulfur atom in place of the oxygen atom in the oxazole ring.
2-Methylbenzothiazole: Another similar compound with a sulfur atom and a methyl group attached to the benzene ring.
Uniqueness
5-Methylbenzoxazole is unique due to its specific structural features, such as the presence of a methyl group, which can influence its chemical reactivity and biological activity. This compound’s unique properties make it a valuable tool in various scientific and industrial applications .
属性
IUPAC Name |
5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAVBGIRDRQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369305 | |
| Record name | 5-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-78-9 | |
| Record name | 5-Methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 5-Methylbenzoxazole in materials science?
A1: 5-Methylbenzoxazole derivatives have shown promise as interfacial materials in organic solar cells (OSCs). Specifically, they can be incorporated between the zinc oxide layer and the active layer to enhance charge injection/extraction properties. This can lead to improved short-circuit current density (JSC) and power conversion efficiency (PCE). For example, a study demonstrated that incorporating 4-bis(5-phenyl-2-oxazolyl)benzene (E3), a 5-methylbenzoxazole derivative, as an interlayer in an inverted OSC architecture resulted in a significant increase in PCE, reaching 16.52%. []
Q2: How is 5-Methylbenzoxazole typically used in coordination chemistry?
A2: 5-Methylbenzoxazole can act as a ligand in coordination complexes with transition metals. For example, it can react with cobalt(II) chloride to form trans-Dichlorobis{2-[2-(4-methoxyphenyl)ethenyl]-5-methyl-1,3-benzoxazole-κN}cobalt(II). This complex features a slightly distorted tetrahedral geometry around the cobalt center, with two nitrogen atoms from two 5-methylbenzoxazole ligands and two chloride ions coordinating to the metal. []
Q3: Are there any known examples of 5-Methylbenzoxazole derivatives exhibiting biological activity?
A3: Yes, certain derivatives of 5-Methylbenzoxazole have been investigated for their potential antitumor activity. Studies have shown that some 2-(1-substituted-1H-[1,2,3]-triazol-4-methylthio)-5-methylbenzoxazole compounds demonstrate inhibitory activity against CDC25B, a key enzyme involved in cell cycle regulation. These findings suggest that further exploration of 5-Methylbenzoxazole derivatives could lead to the development of novel anticancer agents. []
Q4: Can 5-Methylbenzoxazole be used as a building block in organic synthesis?
A4: Absolutely. 5-Methylbenzoxazole serves as a versatile starting material for synthesizing various heterocyclic compounds. It can undergo reactions like cycloadditions with diphenylketen, leading to the formation of oxazinone derivatives. These adducts can further react with nucleophiles, offering diverse synthetic possibilities. [] Another example involves its reaction with diphenylacetyl chloride under basic conditions, which yields 2-isocyano-4-methylphenyl diphenylacetate, a compound with a rare easily accessible odorless isocyanide group. []
Q5: Are there established analytical methods for the detection and quantification of 5-Methylbenzoxazole and its derivatives?
A5: Yes, High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector has proven effective in separating and quantifying 5-methylbenzoxazole isomers. This method offers good linearity and low detection limits, making it suitable for analyzing these compounds in various matrices. []
Q6: Have any allergic reactions been associated with 5-Methylbenzoxazole?
A6: While not extensively documented, there have been reports of allergic contact dermatitis linked to 2-phenyl-5-methylbenzoxazole, a derivative of 5-methylbenzoxazole. This highlights the importance of considering potential sensitization and allergenic properties when working with this compound and its derivatives, particularly in applications involving human exposure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)

![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)

![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)




